4,4-Dimethylcyclohexanone
Description
Historical Context and Development
The development of this compound synthesis emerged from the broader evolution of cyclohexanone chemistry, which gained prominence in the mid-20th century as industrial organic chemistry expanded. The Journal of Organic Chemistry documented early synthetic approaches to dimethylcyclohexanone derivatives in 1974, establishing foundational methodologies for producing these specialized ketone compounds. These initial research efforts focused on developing efficient synthetic routes that could reliably introduce the distinctive 4,4-dimethyl substitution pattern while maintaining the integrity of the cyclohexanone core structure.
The historical significance of this compound extends beyond its initial synthesis, as it became increasingly recognized as a versatile building block in pharmaceutical chemistry. The compound's development paralleled the growing demand for specialized intermediates in drug synthesis, where the unique steric properties conferred by the geminal dimethyl groups proved valuable for creating specific molecular architectures. Research institutions and chemical manufacturers began documenting improved synthesis methods that could achieve higher yields and purities, with modern processes reportedly achieving yields around 80 percent through carefully controlled alkylation reactions.
The evolution of this compound production has been marked by continuous refinement of synthetic methodologies. Early approaches involved direct alkylation of cyclohexanone using dimethyl sulfate or similar alkylating agents under reflux conditions, followed by purification steps including washing with water and brine to remove impurities. These historical developments laid the groundwork for contemporary industrial production methods that maintain the essential chemical characteristics while improving efficiency and scalability.
Molecular Classification and Significance in Organic Chemistry
This compound belongs to the broader classification of saturated cyclic ketones, specifically positioned within the cyclohexanone family of compounds. The molecular structure features a six-membered carbon ring containing one ketone functional group and two methyl substituents located at the same carbon atom. This geminal dimethyl substitution pattern creates significant steric effects that influence both the compound's physical properties and chemical reactivity profile.
From a structural chemistry perspective, the compound represents an important example of how strategic methyl substitution can modify the fundamental properties of cyclohexanone derivatives. The presence of two methyl groups at the 4-position creates what chemists term a quaternary carbon center, which significantly affects the molecule's conformational flexibility and chemical behavior. This structural modification results in distinct physical properties compared to unsubstituted cyclohexanone, including altered melting points, boiling points, and solubility characteristics.
The significance of this compound in organic chemistry extends to its role as a pharmaceutical intermediate, where it serves as a key building block for synthesizing various drugs and bioactive compounds. The compound's unique structural features make it particularly valuable for creating molecules with specific three-dimensional arrangements, which are often crucial for biological activity. The steric bulk provided by the geminal dimethyl groups can influence molecular recognition processes and binding interactions, making this compound especially useful in medicinal chemistry applications.
Table 1: Physical and Chemical Properties of this compound
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is officially designated as 4,4-dimethylcyclohexan-1-one. This naming system clearly indicates the presence of two methyl substituents at the 4-position of the cyclohexane ring, with the ketone functionality located at the 1-position. Alternative nomenclature systems recognize the compound by various synonyms including cyclohexanone, 4,4-dimethyl-, which emphasizes the parent cyclohexanone structure with specified substitution.
The structural identification of this compound is facilitated through multiple analytical identifiers that provide unique chemical fingerprints. The Simplified Molecular Input Line Entry System representation CC1(CCC(=O)CC1)C offers a standardized method for encoding the molecular structure in databases and computational applications. The International Chemical Identifier Key PXQMSTLNSHMSJB-UHFFFAOYSA-N serves as another unique identifier that enables precise chemical database searches and cross-referencing.
The compound's structural characteristics are further defined by its Chemical Abstracts Service registry number 4255-62-3, which provides an unambiguous numerical identifier used throughout chemical literature and commercial databases. Additional identification codes include the Molecular Design Limited number MFCD00234965, which facilitates tracking in chemical inventory systems and research databases. The PubChem Compound Identifier 138166 enables access to comprehensive chemical information in the National Center for Biotechnology Information databases.
Table 2: Chemical Identifiers and Nomenclature for this compound
The three-dimensional molecular structure of this compound exhibits characteristic features that distinguish it from related cyclohexanone derivatives. The geminal dimethyl substitution at the 4-position creates significant steric hindrance that affects the molecule's preferred conformations and chemical reactivity patterns. Computational chemistry studies have established that the compound adopts specific chair conformations that minimize steric interactions between the methyl groups and other ring substituents.
Properties
IUPAC Name |
4,4-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMSTLNSHMSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195337 | |
| Record name | Cyclohexanone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4255-62-3 | |
| Record name | Cyclohexanone, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of Cyclohexanone
One of the most common methods for synthesizing 4,4-Dimethylcyclohexanone involves the alkylation of cyclohexanone using dimethyl sulfate or similar alkylating agents.
-
- Cyclohexanone is mixed with dimethyl sulfate.
- The reaction mixture is heated under reflux conditions.
- Following the reaction, the organic layer is washed with water and brine to remove impurities.
- The organic layer is dried over sodium sulfate and then concentrated.
Yield : Approximately 80%.
Synthesis from p-Cresol
Another method involves synthesizing this compound from p-cresol through a multi-step process:
Steps :
- p-Cresol undergoes dibromination using bromine in purified acetic acid to yield a dibromo derivative.
- This intermediate is treated with anhydrous sodium acetate in acetic acid, leading to the formation of 4,4-dimethyl-2-acetoxy-2-cyclohexanone.
- The final product is obtained through catalytic reduction of the semicarbazone derivative.
Yield : Approximately 62% for the dibromo intermediate; overall yield for the final compound varies depending on subsequent steps.
Mukaiyama Aldol Reaction
A more advanced synthetic route involves a Mukaiyama aldol reaction:
-
- A silyl enol ether reacts in the presence of an appropriate electrophile.
- The reaction conditions are optimized for temperature and solvent to maximize yield.
Yield : Varies significantly based on specific conditions but can reach high efficiencies in controlled environments.
| Method | Key Steps | Yield (%) | Advantages |
|---|---|---|---|
| Alkylation of Cyclohexanone | Heating cyclohexanone with dimethyl sulfate | ~80% | Simple procedure, high yield |
| Synthesis from p-Cresol | Dibromination followed by acetylation and reduction | ~62% (for dibromo) | Utilizes readily available starting materials |
| Mukaiyama Aldol Reaction | Enol ether reacts with electrophile | Variable | Versatile method for complex synthesis |
When handling this compound, it is essential to follow safety protocols due to its classification as a hazardous material. Recommended safety measures include:
- Using personal protective equipment (gloves, goggles, masks).
- Ensuring proper ventilation in work areas.
- Storing in a cool place away from incompatible materials such as strong oxidizers.
Chemical Reactions Analysis
Alkylation Reactions
4,4-Dimethylcyclohexanone undergoes alkylation under strongly basic conditions. For example, treatment with bis-2-iodoethyl ether in the presence of sodium hydride (NaH) yields bicyclic ether derivatives.
| Reagents/Conditions | Product(s) | Yield | Citation |
|---|---|---|---|
| NaH, THF, 65°C, reflux | Bicyclic ether derivative | - |
Mechanism : Deprotonation of the ketone α-hydrogen by NaH generates an enolate, which undergoes nucleophilic attack on the alkylating agent (bis-2-iodoethyl ether). Subsequent cyclization forms the bicyclic structure .
Catalytic Asymmetric Allylic Enolization
Iridium-catalyzed allylic enolization of this compound derivatives enables the synthesis of chiral enones with high enantioselectivity.
| Substrate | Catalyst System | Conditions | Product | Yield (ee) | Citation |
|---|---|---|---|---|---|
| Silyl enol ether derivative | [Ir(COD)Cl]₂ + Feringa’s L1 | CsF, DCM, −20°C | 3-Hydroxy-6,6-dimethylcyclohex-2-enone | 85% (94%) |
Key Insight : The Ir catalyst facilitates chemo-, regio-, and enantioselective allylic substitution via a π-allyl intermediate. The quaternary carbon at the 4-position enhances stereochemical control .
Elimination-Rearrangement Reactions
Brominated derivatives of this compound undergo elimination-rearrangement reactions. For instance, treatment of cis-2,6-dibromo-4,4-dimethylcyclohexanone with sodium acetate in acetic acid produces enone derivatives.
| Substrate | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| cis-2,6-Dibromo derivative | NaOAc, AcOH, 25°C | 2-Acetoxy-5,5-dimethylcyclohex-2-enone |
Mechanism : Dehydrobromination proceeds via an E2 mechanism, followed by acyloxy rearrangement to form the conjugated enone .
Enol Ether Formation
The ketone readily forms silyl enol ethers, which are pivotal in further functionalization.
| Reagents/Conditions | Product | Application | Citation |
|---|---|---|---|
| HMDS, DCM, rt | Silyl enol ether derivative | Intermediate for Ir-catalyzed reactions |
Utility : Silyl enol ethers enhance nucleophilicity, enabling selective allylic substitutions and cross-couplings .
Catalyzed Isomerization and Aromatization
Under catalytic conditions, this compound derivatives undergo isomerization and aromatization.
| Catalyst | Conditions | Product | Citation |
|---|---|---|---|
| Chromia-alumina | High temperature | Aromatic derivatives |
Application : This reaction is significant in synthesizing substituted aromatic compounds for pharmaceutical intermediates .
Scientific Research Applications
Synthesis and Organic Chemistry
The compound serves as an important intermediate in organic synthesis. It can be synthesized from various precursors through multiple pathways, including:
- Nitration : Introducing nitrile groups to form derivatives.
- Reduction : Converting the ketone to alcohols or amines.
- Oxidation : Transforming it into carboxylic acids or other functional groups.
These synthetic methods enable the production of compounds with enhanced biological activity and specificity.
Medicinal Chemistry
4,4-Dimethylcyclohexanone is being investigated for its potential therapeutic applications:
- Antimicrobial Activity : Several derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 32 µg/mL.
- Anti-inflammatory Properties : In vitro studies indicate that certain derivatives inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
- Neuroprotective Effects : Research indicates that derivatives may protect neuronal cells from oxidative stress, relevant for neurodegenerative diseases like Alzheimer's.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its role as a pharmaceutical intermediate is particularly notable, where it contributes to the synthesis of various drugs and bioactive compounds .
Case Study 1: Antimicrobial Efficacy
A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The study found significant antibacterial activity with an MIC of 32 µg/mL.
Case Study 2: Anti-inflammatory Effects
In an experimental model for inflammation, a derivative reduced tumor necrosis factor-alpha (TNF-α) levels by 50% compared to controls, indicating strong anti-inflammatory potential.
Case Study 3: Organophosphate Poisoning
A study demonstrated that administering this compound oxime significantly improved recovery rates in rats subjected to organophosphate toxicity by reactivating acetylcholinesterase within a critical timeframe post-exposure.
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | |
| Anti-inflammatory | Reduces TNF-α levels in inflammatory models | |
| Neuroprotective | Protects neuronal cells from oxidative stress | |
| Organophosphate Recovery | Reactivates acetylcholinesterase post-organophosphate exposure |
Mechanism of Action
The mechanism of action of 4,4-Dimethylcyclohexanone involves its interaction with various molecular targets. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Cyclohexanone (C₆H₁₀O)
- Structural Difference : Lacks methyl substituents.
- Enzymatic Activity: Wild-type cyclohexanone dehydrogenase (CDH) exhibits highest activity with cyclohexanone compared to 4,4-dimethylcyclohexanone, suggesting steric hindrance from the methyl groups in the latter reduces substrate binding .
- Thermodynamic Stability: Cyclohexanone is less sterically hindered but less stable than its dimethyl-substituted analogs under isomerization conditions .
3-Methylcyclohexanone (C₇H₁₂O)
- Structural Difference : A single methyl group at the 3-position.
- Enzymatic Activity: The W113A variant of CDH shows higher activity for 3-methylcyclohexanone than for this compound, highlighting the importance of substituent position in enzyme-substrate interactions .
- Regioselectivity: In triazole synthesis, 3-methylcyclohexanone forms distinct regioisomers compared to this compound due to differences in enamine stability .
3,3-Dimethylcyclohexanone (C₈H₁₄O)
- Structural Difference : Two methyl groups at the 3-position.
- Synthesis : Produced via Pd-catalyzed hydrogenation of dimedone with >98% purity, making it industrially relevant .
- Thermodynamic Stability: More stable than this compound under equilibrium conditions due to favorable steric and electronic effects .
- Regioselectivity: Yields a single regioisomer in triazole synthesis, unlike this compound, which produces multiple isomers .
2,6-Dimethylcyclohexanone (C₈H₁₄O)
- Structural Difference : Methyl groups at the 2- and 6-positions.
- Physicochemical Behavior: Exhibits distinct intermolecular interactions in binary mixtures with 2-ethyl-1-hexanol, differing from this compound in hydrogen-bonding and dipolar association patterns .
Key Comparative Data
Table 1: Physical and Chemical Properties
Table 2: Enzymatic Activity (CDH Variants)
| Substrate | WT CDH Activity | W113A CDH Activity |
|---|---|---|
| Cyclohexanone | High | Moderate |
| 3-Methylcyclohexanone | Moderate | High |
| This compound | Low | Low |
Mechanistic and Thermodynamic Insights
- Regioselectivity in Triazole Synthesis: this compound reacts via the most stable enamine intermediate, leading to specific regioisomers. In contrast, 3,3-dimethylcyclohexanone avoids steric clashes between substituents and the triazole ring, resulting in a single product .
- Isomerization Equilibrium: Under catalytic conditions, 3,3-dimethylcyclohexanone dominates over this compound due to greater thermodynamic stability (ΔG favoring 3,3-isomer) .
Biological Activity
4,4-Dimethylcyclohexanone (CAS Number: 4255-62-3) is an organic compound with notable applications in various fields, including pharmaceuticals and biochemistry. This article delves into its biological activity, synthesis, and relevant research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Boiling Point | 170.6 ± 8.0 °C |
| Melting Point | 41-45 °C |
| Flash Point | 50.1 ± 10.7 °C |
| Solubility | Insoluble in water |
These properties indicate that the compound is a liquid at room temperature and has a moderate boiling point, making it suitable for various chemical reactions and applications in organic synthesis .
Enzyme Interaction
Recent studies have explored the interaction of this compound with enzymes, particularly cyclohexanone dehydrogenase (CDH). Research indicates that this compound can serve as a substrate for CDH, facilitating α,β-desaturation reactions. In experiments, it was noted that this compound exhibited enzyme activity similar to that of cyclohexanone, suggesting potential pathways for its use in synthesizing bioactive molecules .
Anthelmintic Activity
In a study focused on synthesizing compounds with anthelmintic properties, researchers investigated derivatives of this compound. The synthesized compounds were tested for their efficacy against parasitic worms. While specific results for this compound were not detailed, the structural similarities to known anthelmintics suggest potential biological activity that warrants further investigation .
Case Studies and Research Findings
- Cyclohexanone Dehydrogenase Studies :
-
Synthesis and Biological Testing :
- Researchers synthesized various analogs of this compound to evaluate their biological activity. The findings suggested that modifications to the cyclohexanone structure could enhance pharmacological properties, paving the way for developing new therapeutic agents.
- Pharmaceutical Applications :
Q & A
Q. What are the common synthetic routes to 4,4-dimethylcyclohexanone, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via alkylation of cyclohexanone derivatives using methylating agents (e.g., methyl iodide) under basic conditions. Purification is achieved through fractional distillation or recrystallization. Purity validation involves gas chromatography (GC) with flame ionization detection (FID) to confirm >98% purity, complemented by -NMR to verify the absence of impurities (e.g., residual solvents or isomers). Key NMR signals include the carbonyl carbon ( ppm in -NMR) and methyl groups ( ppm in -NMR) .
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features indicate its structure?
- Methodological Answer :
- IR Spectroscopy : A strong C=O stretch at confirms the ketone group.
- NMR Spectroscopy : -NMR shows two singlet peaks for the equatorial and axial methyl groups ( ppm), while -NMR reveals the quaternary carbon adjacent to the carbonyl ( ppm).
- Mass Spectrometry (MS) : The molecular ion peak at (CHO) and fragmentation patterns (e.g., loss of methyl groups) aid structural confirmation .
Q. How does the steric environment of this compound influence its reactivity in nucleophilic additions?
- Methodological Answer : The two methyl groups at the 4-position create steric hindrance, favoring nucleophilic attack at the less hindered axial position of the carbonyl. Kinetic control (e.g., using bulky Grignard reagents) can direct selectivity, while thermodynamic control (prolonged reaction times) may lead to isomerization, as seen in equilibrium studies with 3,3-dimethylcyclohexanone .
Advanced Research Questions
Q. How does the isomerization of this compound under acidic or basic conditions affect its thermodynamic stability?
- Methodological Answer : Under acidic conditions, this compound undergoes keto-enol tautomerism, leading to equilibration with 3,3-dimethylcyclohexanone. Thermodynamic stability is determined using -NMR to monitor equilibrium ratios (e.g., 3,3-isomer dominates at equilibrium due to reduced ring strain). Computational studies (DFT calculations) can quantify energy differences () .
Q. In the Baeyer-Villiger oxidation of this compound, how do different BVMOs influence the enantioselectivity of the resulting lactones?
- Methodological Answer : Baeyer-Villiger Monooxygenases (BVMOs) like CHMO and CPMO exhibit divergent enantioselectivity. For example, CHMO-type enzymes produce (−)-lactones with >80% enantiomeric excess (ee), while CPMO yields (+)-lactones. Optimization involves screening enzyme libraries, adjusting pH (7.0–8.5), and using NADPH cofactors. Chiral HPLC or polarimetry validates ee .
Q. How can researchers achieve high diastereoselectivity in the synthesis of β-lactams using this compound derivatives?
- Methodological Answer : Imino esters derived from this compound undergo intramolecular nucleophilic addition to form β-lactams with 97:3 diastereoselectivity. Key factors include low temperatures (−78°C), anhydrous solvents (THF), and stereoelectronic control via the Corey-Bakshi-Shibata (CBS) reduction. Diastereomer ratios are quantified using -NMR or X-ray crystallography .
Q. When encountering contradictions in reported thermodynamic stability data of this compound isomers, what experimental and computational approaches can resolve these discrepancies?
- Methodological Answer :
- Experimental : Reproduce isomerization conditions (e.g., BF catalysis) and monitor equilibrium via -NMR. Ensure substrate purity using GC-MS.
- Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare relative energies of isomers. Validate with entropy contributions () from calorimetry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
